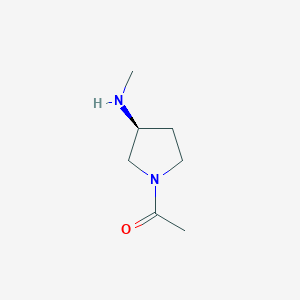

(S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[(3S)-3-(methylamino)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-6(10)9-4-3-7(5-9)8-2/h7-8H,3-5H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMBUDHSQIZKPE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 3-Aminopyrrolidine Derivatives

A widely employed method involves reductive amination of (S)-3-aminopyrrolidine with methyl glyoxalate. The reaction proceeds in methanol under hydrogen gas (1–3 atm) using palladium on carbon (Pd/C, 5–10 wt%) as a catalyst. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Temperature | 25–30°C | 78–82 | ≥98.5% |

| Reaction Time | 12–16 h | ||

| Molar Ratio (amine:ketone) | 1:1.2 |

The product is isolated via vacuum distillation (bp: 120–125°C at 0.1 mmHg) and recrystallized from ethyl acetate/hexane (3:7).

Nucleophilic Substitution of Halogenated Ethanone

An alternative route utilizes 1-chloro-3-(methylamino)pyrrolidine and acetyl chloride in dichloromethane. Triethylamine (2.5 equiv) is added dropwise at 0°C to scavenge HCl, followed by stirring at room temperature for 6 h. Post-reaction workup includes:

-

Washing with 5% NaHCO₃ (2×50 mL)

-

Drying over MgSO₄

-

Solvent removal under reduced pressure

This method achieves yields of 65–70% but requires rigorous exclusion of moisture to prevent hydrolysis.

Stereochemical Control and Resolution

Chiral Auxiliary-Mediated Synthesis

Enantiomeric purity is achieved using (R)- or (S)-2-methylpyrrolidine tartrate intermediates. For example, (S)-2-methylpyrrolidine D-tartrate is hydrogenated in ethanol/methanol (3:1) with Pt/C (5 wt%) at 25°C, yielding the (S)-configured amine with ≥99% ee after recrystallization.

Enzymatic Resolution

Lipase-catalyzed acetylation of racemic 3-(methylamino)pyrrolidine in vinyl acetate (40°C, 24 h) selectively acetylates the (R)-enantiomer, leaving the (S)-isomer unreacted (90% ee, 45% yield).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactors for telescoped synthesis:

-

Step 1 : Cyclization of 4-chloro-N-methylbutan-1-amine in THF at 80°C (residence time: 30 min).

-

Step 2 : In-line acetylation with acetic anhydride (1.1 equiv) and DMAP (0.1 equiv) at 50°C.

This method reduces reaction time from 18 h (batch) to 2 h and improves yield to 85%.

Solvent and Catalyst Screening

A Design of Experiments (DoE) study identified optimal conditions:

| Factor | Low Level | High Level | Optimal |

|---|---|---|---|

| Solvent | THF | DMF | DMF |

| Catalyst | Pd/C | Raney Ni | Pd/C |

| Temperature (°C) | 20 | 50 | 35 |

DMF enhances solubility of intermediates, while Pd/C suppresses over-reduction.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows retention at 8.2 min with ≥99% purity.

Challenges and Mitigation Strategies

Epimerization During Acetylation

The exothermic acetylation step risks racemization above 40°C. Solutions include:

Byproduct Formation

Major byproducts and controls:

| Byproduct | Source | Mitigation |

|---|---|---|

| 3-(Dimethylamino)pyrrolidine | Over-alkylation | Limit MeI to 1.05 equiv |

| 1-Acetylpyrrolidine | N-Acetylation | Use Boc-protected amine |

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or other reduced forms.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

A. Stimulant Properties

(S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone exhibits stimulant effects similar to other compounds in the pyrrolidinophenone family. Research has indicated that derivatives of this class can influence neurotransmitter systems, particularly dopamine and norepinephrine pathways, which are associated with mood enhancement and increased energy levels .

B. Anticancer Research

Recent studies have explored the potential of pyrrolidinophenones, including this compound, as anticancer agents. For instance, compounds with similar structures have shown promising results in inhibiting tubulin polymerization, a critical process in cancer cell division. This inhibition has been linked to reduced growth in various cancer cell lines, including breast cancer .

C. Neuropharmacological Studies

The compound's enantiomers have been investigated for their neuropharmacological profiles. The S-enantiomer is often more potent than its R counterpart, indicating potential for specific therapeutic applications in neurodegenerative diseases or mood disorders .

Toxicological Insights

A. Abuse Potential and Toxicity

As a member of the synthetic cathinone family, this compound has been associated with cases of abuse and toxicity. Reports have documented instances of fatal poisonings linked to its use, highlighting the need for careful monitoring and regulation . The compound's ability to cross the blood-brain barrier increases its potential for psychoactive effects but also raises concerns regarding its safety profile.

B. Metabolism and Excretion

Studies on the metabolism of synthetic cathinones indicate that this compound undergoes various metabolic pathways, leading to several active metabolites. Understanding these pathways is crucial for assessing its pharmacokinetics and potential long-term effects on health .

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Anticancer Activity

A study focused on the synthesis of pyrrole derivatives demonstrated that compounds structurally similar to this compound showed significant inhibition of tubulin polymerization with IC50 values in the low micromolar range. This finding suggests a potential pathway for developing new anticancer therapies targeting microtubule dynamics .

Case Study 2: Toxicity Reports

In a clinical report, instances of severe adverse effects were noted following the consumption of products containing this compound. These cases underline the importance of monitoring synthetic cathinones due to their unpredictable effects and high potential for abuse .

Mechanism of Action

The mechanism of action of (S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Compounds

Key Observations:

Steric and Electronic Effects: The (S)-configured methylamino group in the target compound enhances hydrogen-bonding capacity compared to non-chiral analogs like 1-(3-((6-Chloropyridin-3-yl)methyl)pyrrolidin-1-yl)ethanone, which relies on hydrophobic interactions via its chloropyridinyl group .

Pharmacological Relevance :

- The 6-chloropyridinyl derivative demonstrates in vitro cytotoxicity, likely due to halogen-mediated DNA intercalation, a mechanism absent in the target compound .

- Methoxy-pyrrolidinyl pyridine derivatives (e.g., from ) show antibacterial activity, highlighting the role of electron-donating groups in targeting bacterial enzymes .

Synthetic Accessibility: Copper-catalyzed cross-coupling (e.g., in ) is a common method for pyridinyl-ethanone synthesis, whereas the target compound may require enantioselective acylation or reductive amination .

Biological Activity

(S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound, also known as a derivative of pyrrolidine, has been studied for its interactions with various biological systems. Its structure suggests potential for modulating receptor activity and enzyme function, which is crucial in therapeutic applications.

The biological activity of this compound primarily involves:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, which may lead to altered metabolic processes.

Antibacterial and Antifungal Properties

Recent studies have highlighted the antibacterial and antifungal activities of various pyrrolidine derivatives. For instance:

- In vitro Studies : Some derivatives exhibited significant inhibition against bacteria such as Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 75 µg/mL to 150 µg/mL .

- Mechanism : The observed antibacterial effects are often attributed to structural features that enhance binding to bacterial targets.

Neuropharmacological Effects

Research indicates that this compound may have implications in treating neurological disorders:

- Interaction with Neurotransmitter Systems : Preliminary data suggest its potential role in modulating dopamine and serotonin pathways, which are critical for mood and anxiety regulation .

Case Studies

Several case studies have documented the effects of similar compounds:

- Fatal Poisoning Incidents : Studies have reported cases where synthetic cathinones, closely related to this compound, were implicated in fatal overdoses. For example, a case involving a novel synthetic cathinone highlighted its potent psychoactive effects leading to severe toxicity .

- Therapeutic Applications : Investigations into the therapeutic potential of pyrrolidine derivatives have shown promise in pain management and neuroprotection, suggesting that compounds like this compound could be beneficial in clinical settings .

Research Findings

A summary of key research findings related to this compound is presented in Table 1.

| Study | Findings | Biological Activity |

|---|---|---|

| Hasegawa et al. (2014) | Identified fatal poisoning cases linked to synthetic cathinones | Highlighted risks associated with similar compounds |

| Majchrzak et al. (2018) | Reported toxicity profiles for novel derivatives | Suggested potential for abuse and health risks |

| Pieprzyca et al. (2018) | Documented fatal intoxication cases | Emphasized need for further research on safety |

Q & A

Q. What are the standard synthetic routes for (S)-1-(3-(Methylamino)pyrrolidin-1-yl)ethanone?

The synthesis typically involves constructing the pyrrolidine ring followed by introducing substituents. Key steps include:

- Ring formation : Cyclization of amino alcohols or amines under acidic/basic conditions .

- Substitution reactions : Introducing methylamino groups via nucleophilic substitution, often using methylamine derivatives and catalysts like Pd/C .

- Coupling reactions : Combining intermediates with ethanone moieties using reagents such as carbodiimides (e.g., EDC) to form the final structure . Reaction optimization requires precise control of temperature (e.g., 60–80°C), solvents (DMF, THF), and inert atmospheres to minimize side reactions .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Structural validation relies on:

- NMR spectroscopy : To confirm substituent positions and stereochemistry via ¹H/¹³C chemical shifts and coupling constants .

- Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- X-ray crystallography : To resolve 3D conformation and hydrogen-bonding networks in crystalline forms . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the key functional groups influencing its reactivity?

The methylamino group (-NHCH₃) enhances nucleophilicity, enabling interactions with electrophilic targets. The pyrrolidine ring’s nitrogen facilitates hydrogen bonding, while the ethanone carbonyl participates in keto-enol tautomerism and Schiff base formation . Solvent polarity and pH significantly modulate these reactivities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

Systematic approaches include:

- Design of Experiments (DOE) : Screening variables like solvent polarity (DMF vs. DCM), temperature, and catalyst loading to identify optimal conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% through uniform heating .

- In-line monitoring : Using TLC or FTIR to track intermediate formation and adjust conditions in real time . Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .

Q. How should researchers address contradictory bioactivity data in pharmacological studies?

Discrepancies in bioactivity (e.g., IC₅₀ variations) can be resolved by:

- Orthogonal assays : Validating enzyme inhibition via fluorescence polarization and radiometric assays .

- Structural analogs : Synthesizing derivatives to isolate the impact of stereochemistry or substituents on activity .

- In silico docking : Using AutoDock Vina to predict binding modes and identify false positives from assay artifacts .

Q. What computational methods predict interactions with biological targets?

Advanced strategies include:

- Molecular dynamics (MD) simulations : Analyzing ligand-receptor stability in physiological conditions (e.g., 310K, 1 atm) over 100 ns trajectories .

- Quantum mechanics/molecular mechanics (QM/MM) : Modeling electron transfer in catalytic sites of enzymes like cytochrome P450 .

- Pharmacophore modeling : Identifying essential interaction motifs (e.g., hydrogen bond donors) using Schrödinger’s Phase .

Q. How can enantiomeric purity be ensured during synthesis?

Chiral resolution methods include:

- Chiral HPLC : Using columns like Chiralpak IA with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric catalysis : Employing chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) to control stereochemistry during ring closure . Circular dichroism (CD) spectroscopy verifies enantiomeric excess (>98%) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.